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Introduction

Deuterium bromide (DBr), an isotopologue of hydrogen bromide (HBr), serves as a valuable
molecule in fundamental spectroscopic studies and as a tracer in various chemical and
biological systems. Its increased mass compared to HBr leads to significant isotopic shifts in its
rotational and vibrational spectra, providing a sensitive probe for investigating molecular
structure, dynamics, and intermolecular interactions. This in-depth technical guide provides a
comprehensive overview of the spectroscopic properties of Deuterium bromide, presenting
key quantitative data, detailed experimental methodologies, and visual representations of the
underlying principles.

Spectroscopic Data of Deuterium Bromide

The spectroscopic properties of Deuterium bromide are characterized by a set of molecular
constants that describe its rotational and vibrational energy levels. These constants are
determined with high precision from the analysis of its microwave, infrared, and electronic
spectra. The data presented below is a summary of key spectroscopic constants for the two
stable bromine isotopes, 79Br and 81Br.

Vibrational and Rotational Constants
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High-resolution infrared spectroscopy has been instrumental in determining the vibrational and

rotational constants of DBr. The fundamental, first overtone, and second overtone vibrational

bands have been measured to derive these parameters.[1]

Constant D79Br Value (cm-1) D81Br Value (cm-1) Description
Harmonic vibrational
we 1885.33[1] 1884.75[1]
frequency
Anharmonicity
wexe 22.73[1] 22.72[1]
constant
Higher-order
weye -0.0106[1] -0.0106[1] anharmonicity
constant
Rotational constant at
Be 4.2908[1] 4.2876[1] o
equilibrium
Vibration-rotation
ae 0.0839[1] 0.0838[1] , _
interaction constant
Centrifugal distortion
De 9.64 x 10-5[1] 9.59 x 10-5[1]
constant
Higher-order
Be -2.2 x 10-6[1] -2.2 x 10-6[1] centrifugal distortion

constant

Internuclear Distance and Other Properties

The equilibrium internuclear distance (re) can be calculated from the rotational constant Be.

Other properties such as the electric dipole moment have also been determined.

Property Value Method

re 1.414 A (calculated from Be) Microwave Spectroscopy[2]
Stark effect of the 1-0

pel(v=0) 0.8233 D[2]

rotational line[2]
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Experimental Protocols

The determination of the spectroscopic constants of DBr relies on high-resolution spectroscopic
techniques. Below are detailed methodologies for key experiments.

High-Resolution Fourier-Transform Infrared (FTIR)
Spectroscopy

This technique is used to measure the rovibrational absorption spectra of gaseous DBr.
Methodology:

o Sample Preparation: Gaseous DBr is introduced into a long-path gas cell. The pressure is
typically in the range of 90 to 460 mm Hg, and path lengths can vary from 40 cmto 17 m to
achieve sufficient absorption for weaker overtone bands.[1]

 Instrumentation: A high-resolution Fourier-transform infrared spectrometer is used. The
instrument is equipped with a suitable infrared source (e.g., a globar), a beamsplitter (e.g.,
KBr), and a detector (e.g., a liquid nitrogen-cooled InSb or MCT detector).

o Data Acquisition: The interferometer is scanned to generate an interferogram. The spectral
resolution is typically on the order of 0.01 cm-1 or better to resolve the rotational fine
structure.

o Data Analysis: The interferogram is Fourier-transformed to obtain the absorption spectrum.
The positions of the individual rovibrational lines in the P and R branches are then accurately
measured. These line positions are fitted to the standard energy level expression for a
diatomic molecule to extract the vibrational and rotational constants.

Microwave Spectroscopy

Pure rotational transitions of DBr are measured using microwave spectroscopy, which provides
highly accurate values for the rotational constants.

Methodology:
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o Sample Introduction: Gaseous DBr is introduced into a waveguide absorption cell at low
pressure (a few mTorr).

e Instrumentation: A microwave spectrometer consisting of a microwave source (e.g., a
klystron or a Gunn diode), the absorption cell, and a detector is used. The frequency of the
microwave radiation is swept over the region of interest.

o Measurement: The absorption of microwave radiation by the DBr sample is detected as a
function of frequency. The frequencies of the rotational transitions (e.g., J=0 - 1, J=1 - 2)
are measured with high precision.

e Analysis: The measured transition frequencies are used to determine the rotational constant
(BO) and the centrifugal distortion constant (DO) for the ground vibrational state. By
measuring transitions in excited vibrational states, the vibration-rotation interaction constant
(ae) can also be determined.

Attosecond Transient-Absorption Spectroscopy

This advanced technique is employed to probe the coherent electronic and vibrational
dynamics in DBr following strong-field ionization.[3][4]

Methodology:

e Pump-Probe Setup: An ultrashort laser pulse (the "pump") is used to ionize the DBr
molecules, creating a coherent superposition of electronic and vibrational states in the DBr+
ion. A time-delayed attosecond pulse (the "probe") is then used to probe the evolution of this
wavepacket by measuring the absorption spectrum.

o Data Acquisition: The absorption of the probe pulse is measured as a function of the time
delay between the pump and probe pulses.

e Analysis: The resulting transient-absorption spectrum exhibits quantum beats, which are
oscillations in the absorption signal as a function of the pump-probe delay. A Fourier-
transform analysis of these beats reveals the frequencies corresponding to the energy
differences between the coherently populated states, providing information on the vibrational
and electronic coherences.[5]
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Visualizations

The following diagrams illustrate key concepts in the spectroscopy of Deuterium bromide.
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Fig. 1: Relationship between spectroscopic techniques and molecular properties of DBr.
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Fig. 2: Rovibrational transitions in DBr for the fundamental band (v=0 - v=1).

Conclusion

The spectroscopic properties of Deuterium bromide have been extensively studied, providing
a wealth of precise data on its molecular structure and dynamics. The isotopic substitution of
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deuterium for hydrogen significantly alters the rotational and vibrational energy level spacings,
making DBr a valuable molecule for testing theoretical models of molecular spectroscopy and
for use as a spectroscopic probe. The experimental techniques outlined in this guide, from
high-resolution infrared and microwave spectroscopy to cutting-edge attosecond transient-
absorption spectroscopy, continue to provide deeper insights into the fundamental properties of
this important diatomic molecule. The data and methodologies presented herein serve as a
crucial resource for researchers and professionals working in fields where a detailed
understanding of molecular spectroscopy is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.aip.org [pubs.aip.org]

e 2. deuterium bromide [webbook.nist.gov]

» 3. escholarship.org [escholarship.org]

o 4. researchgate.net [researchgate.net]

e 5. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

« To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Properties of Deuterium Bromide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076789#spectroscopic-properties-of-deuterium-
bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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